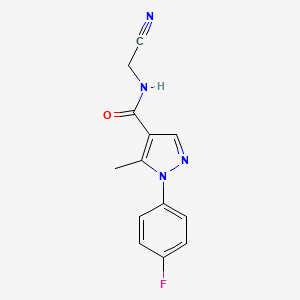

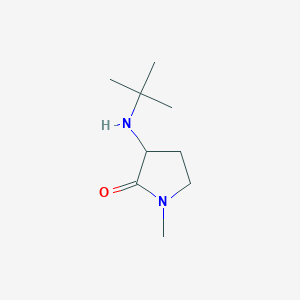

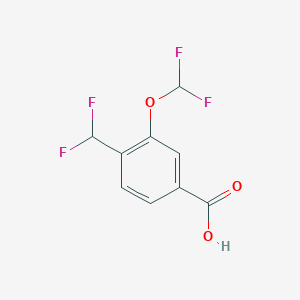

4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, particularly those with tert-butyl groups and aromatic systems, which can be used to infer some aspects of the target compound's characteristics.

Synthesis Analysis

The synthesis of related compounds involves the use of aromatic nucleophilic substitution reactions and Schiff base formation. For instance, the synthesis of polyamides with tert-butyl groups was achieved through the reaction of 4-tert-butylcatechol with halogenated compounds in the presence of potassium carbonate in N,N-dimethylformamide . Similarly, Schiff base compounds with tert-butyl groups were synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes . These methods could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups has been characterized using X-ray crystallography, revealing details such as intramolecular hydrogen bonding and the spatial orientation of substituents . For example, the crystal structure of a related compound showed two intramolecular hydrogen bonds stabilizing the molecular structure . These findings suggest that the target compound may also exhibit specific conformational features due to intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of compounds with tert-butyl groups and aromatic systems can be influenced by the presence of these groups. The tert-butyl group is known for its steric bulk, which can protect reactive sites on a molecule and influence its reactivity patterns. Although the provided papers do not detail specific reactions of the target compound, they do discuss the reactivity of similar structures, which can involve nucleophilic substitution and the formation of Schiff bases .

Physical and Chemical Properties Analysis

Compounds similar to the target molecule, containing tert-butyl and aromatic groups, exhibit a range of physical and chemical properties. For example, polyamides with tert-butyl groups showed high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films . Schiff base compounds with tert-butyl groups were characterized by their thermal behavior and intramolecular hydrogen bonding, which can affect their melting points and solubility . These properties are likely to be relevant to the target compound as well, suggesting it may have good thermal stability and solubility characteristics.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties of Related Compounds

The synthesis of related compounds has been explored in various studies, demonstrating the versatility and potential applications of 4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide in material science and medicinal chemistry. For instance, derivatives of tert-butyl and pyridine have been synthesized and studied for their properties. These compounds, including various polyamides with flexible main-chain ether linkages and ortho-phenylene units, exhibit significant thermal stability, solubility in polar solvents, and the ability to form transparent, flexible, and tough films, which could be beneficial in developing new materials with specific mechanical and thermal properties (Hsiao, Yang, & Chen, 2000).

Anticholinesterase Activity

Compounds featuring the tert-butyl group have shown promise in biological applications, such as anticholinesterase activity. This activity is critical for the development of treatments for diseases like Alzheimer's, where the regulation of acetylcholine levels plays a fundamental role. The structure and crystal systems of these compounds suggest potential for further exploration in medicinal chemistry (Pietsch, Nieger, & Gütschow, 2007).

Enhancing Reductive Cleavage

The reductive cleavage of aromatic carboxamides has been enhanced using derivatives of tert-butyl, providing a method for the regiospecific cleavage of C(O)-N bonds under mild conditions. This process has implications for the synthesis of amines, which are valuable in pharmaceutical chemistry (Ragnarsson, Grehn, Maia, & Monteiro, 2001).

Water Oxidation Catalysts

Research has also focused on the development of new families of Ru complexes for water oxidation, employing ligands derived from tert-butyl and pyridine. These complexes have shown significant potential in oxygen evolution reactions, a key process in artificial photosynthesis and energy conversion technologies (Zong & Thummel, 2005).

Fluorescence Chemosensors

The design and synthesis of fluorescence chemosensors based on tert-butyl derivatives have led to the selective detection of ions, such as Ba2+. These sensors offer high selectivity and sensitivity, essential for environmental monitoring, biological research, and medical diagnostics (Ravichandiran et al., 2019).

Eigenschaften

IUPAC Name |

4-tert-butyl-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-23(2,3)19-9-7-17(8-10-19)22(29)25-14-5-15-27-21(28)12-11-20(26-27)18-6-4-13-24-16-18/h4,6-13,16H,5,14-15H2,1-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTVZVAOYGVMAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride](/img/structure/B2521962.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2521969.png)

![(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2521971.png)

![2-[(Tert-butoxy)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2521973.png)

![2,2-Difluoro-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2521976.png)